

LP-533401 hydrochloride solubility in DMSO and other solvents

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Compound of Interest

Compound Name: LP-533401 hydrochloride

Cat. No.: B10800299

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Application Notes and Protocols for LP-533401 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1][2][3] By targeting TPH1, **LP-533401 hydrochloride** effectively reduces the production of serotonin in the gut, making it a valuable tool for investigating the role of peripheral serotonin in various physiological and pathological processes.[4][5][6] This document provides detailed information on the solubility of **LP-533401 hydrochloride** in various solvents, protocols for its use, and an overview of its mechanism of action.

Physicochemical Properties

Parameter	Value	Unit
Molecular Formula	C27H23ClF4N4O3	
Molecular Weight	562.94	g/mol
Appearance	Crystalline solid, Light yellow to yellow	
Purity	>98%	
CAS Number	1040526-12-2	

Solubility Data

The solubility of **LP-533401 hydrochloride** is a critical factor for the preparation of stock solutions and for conducting various in vitro and in vivo experiments. The following table summarizes the known solubility of **LP-533401 hydrochloride** in several common laboratory solvents. It is important to note that using newly opened, hygroscopic DMSO is recommended as it can significantly impact the solubility of the product.[\[4\]](#)[\[7\]](#)

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
DMSO	25	44.41	Ultrasonic and warming to 60°C may be required. [4]
DMSO	5	-	-
DMF	10	-	-
Water	< 0.1	Insoluble	-
DMF:PBS (pH 7.2) (1:2)	0.33	-	-
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2	3.55	Sonication is recommended. [8]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **LP-533401 hydrochloride** in DMSO.

Materials:

- **LP-533401 hydrochloride** (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Warming device (e.g., water bath or heat block)
- Ultrasonic bath
- Sterile microcentrifuge tubes or vials

Procedure:

- **Weighing the Compound:** Accurately weigh the desired amount of **LP-533401 hydrochloride** powder. For 1 mL of a 10 mM stock solution, you will need 5.63 mg of **LP-533401 hydrochloride** (Molecular Weight: 562.94 g/mol).
- **Adding Solvent:** Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For a 10 mM solution, if you weighed 5.63 mg, you would add 1 mL of DMSO.
- **Dissolution:**
 - Vortex the mixture thoroughly for 1-2 minutes.
 - If the compound is not fully dissolved, warm the solution to 60°C for a short period.^[4]
 - Use an ultrasonic bath to aid dissolution.^[4]^[7]

- Storage: Once the compound is completely dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.^[7] Avoid repeated freeze-thaw cycles.

General Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the thermodynamic aqueous solubility of a compound like **LP-533401 hydrochloride**, adapted from the widely recognized shake-flask method.^[9]

Materials:

- **LP-533401 hydrochloride**
- Purified water or buffer of desired pH
- Thermostatic shaker
- Centrifuge
- Syringe filters (0.22 µm or 0.45 µm)
- Analytical method for quantification (e.g., HPLC-UV)

Procedure:

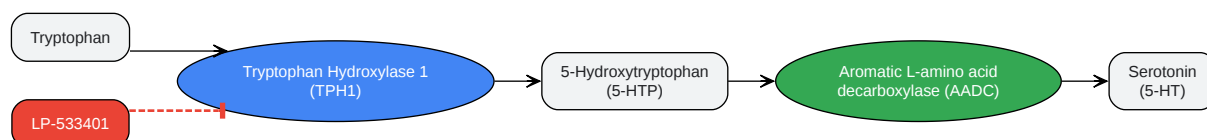
- Preparation of Supersaturated Solution: Add an excess amount of **LP-533401 hydrochloride** to a known volume of the aqueous solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
- Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.
- Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

- **Sample Collection and Filtration:** Carefully collect an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
- **Quantification:** Analyze the concentration of **LP-533401 hydrochloride** in the filtrate using a validated analytical method such as HPLC-UV. A standard calibration curve should be prepared to accurately determine the concentration. The determined concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Mechanism of Action and Signaling Pathway

LP-533401 is a competitive inhibitor of tryptophan hydroxylase 1 (TPH1) with respect to the substrate tryptophan.[1][10] TPH1 is the initial and rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery, primarily in the enterochromaffin cells of the gastrointestinal tract.[1] By inhibiting TPH1, LP-533401 effectively reduces the production of peripheral serotonin.[4][5]

The following diagram illustrates the simplified signaling pathway of serotonin synthesis and the point of inhibition by LP-533401.

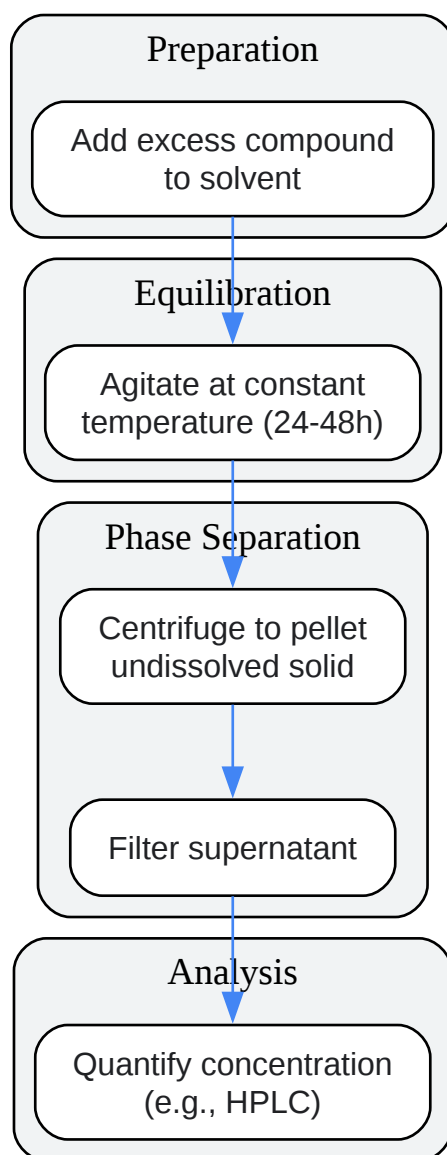


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Caption: Mechanism of action of LP-533401.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of a compound using the shake-flask method.



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Caption: Workflow for solubility determination.

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